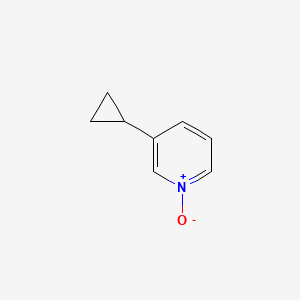![molecular formula C12H7NOS B575610 Naphtho[2,3-d]thiazole-2-carbaldehyde CAS No. 190834-54-9](/img/structure/B575610.png)
Naphtho[2,3-d]thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-d]thiazole-2-carbaldehyde is a heterocyclic compound that contains both naphthalene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-d]thiazole-2-carbaldehyde typically involves the condensation of 2-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to cyclization using phosphorus pentasulfide (P2S5) to form the thiazole ring . The final step involves oxidation with potassium ferricyanide in an alkaline medium to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and formyl chloride for formylation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitrated, brominated, and formylated derivatives.
Scientific Research Applications
Naphtho[2,3-d]thiazole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Naphtho[1,2-D][1,3]thiazole-2-carboxylic acid
- Naphtho[2,1-D][1,3]thiazole-2-carboxylic acid
- 2-Thiazolecarboxaldehyde
Uniqueness
Naphtho[2,3-d]thiazole-2-carbaldehyde is unique due to its specific structural arrangement, which combines the properties of both naphthalene and thiazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
190834-54-9 |
|---|---|
Molecular Formula |
C12H7NOS |
Molecular Weight |
213.254 |
IUPAC Name |
benzo[f][1,3]benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H |
InChI Key |
IQMQPSCLPKNMHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)C=O |
Synonyms |
Naphtho[2,3-d]thiazole-2-carboxaldehyde (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)








![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)
![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)
![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)
